molecular formula C22H33N3O4S B1591085 Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt CAS No. 84560-02-1

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt

Cat. No.: B1591085
CAS No.: 84560-02-1
M. Wt: 435.6 g/mol
InChI Key: AEYRCAMGXZZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a high-purity chemical reagent created by the derivatization of gamma-aminobutyric acid (GABA) with dansyl chloride, a process known as dansylation . This derivative is primarily used for the sensitive identification and quantification of amino acids, peptides, and proteins via High-Performance Liquid Chromatography (HPLC) with UV detection . The dansyl group confers excellent chromatographic properties and allows for detection at low wavelengths (e.g., 230 nm), making it invaluable for analytical separation sciences . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in behavior, cognition, and the body's response to stress . It functions by binding to specific GABA receptors (GABAA, GABAB, and GABAC), leading to neuronal membrane hyperpolarization and a decrease in membrane resistance, which dampens neuronal firing . In plants, GABA accumulates rapidly in response to various environmental stresses, such as salinity and drought, and functions as a signaling molecule . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

84560-02-1

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

cyclohexylazanium;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate

InChI

InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)17-11-5-10-16(19)20;7-6-4-2-1-3-5-6/h3-4,6-9,17H,5,10-11H2,1-2H3,(H,19,20);6H,1-5,7H2

InChI Key

AEYRCAMGXZZOLB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)O.C1CCC(CC1)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)[O-].C1CCC(CC1)[NH3+]

Origin of Product

United States

Preparation Methods

Dansylation Reaction

  • Reagents:
    • Gamma-aminobutyric acid (GABA)
    • Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)
    • Buffer solution (commonly sodium carbonate–sodium bicarbonate buffer, pH ~10)
    • Organic solvent (e.g., acetone or acetonitrile)
  • Conditions:
    • The reaction is conducted under alkaline conditions to favor nucleophilic attack of the amino group on the sulfonyl chloride.
    • Typical temperature: 25–80°C, with reaction times ranging from 10 to 40 minutes depending on the protocol.
    • The pH is maintained around 9.5–10 to optimize reaction efficiency.
  • Procedure:
    • Dissolve GABA in the buffer solution.
    • Add dansyl chloride dissolved in acetone dropwise to the GABA solution under stirring.
    • Maintain the reaction temperature and pH for the required time.
    • Terminate the reaction by acidifying the mixture, often with acetic acid, to quench excess dansyl chloride and stabilize the product.
  • Outcome:
    • Formation of dansyl-GABA, a fluorescent derivative suitable for chromatographic analysis.

Formation of Cyclohexylammonium Salt

  • The dansyl-GABA intermediate is reacted with cyclohexylamine or cyclohexylammonium ion to form the stable salt.
  • This step improves the compound’s crystalline properties and solubility.
  • The salt formation can be achieved by:
    • Direct addition of cyclohexylamine to the dansyl-GABA solution.
    • Isolation of the free acid form followed by salt formation through neutralization with cyclohexylamine.
  • The product is then purified by crystallization or preparative chromatography.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 GABA + Dansyl chloride, pH 10, 25–80°C, 10–40 min Amino group of GABA reacts with dansyl chloride to form dansyl-GABA
2 Dansyl-GABA + Cyclohexylamine Formation of cyclohexylammonium salt of dansyl-GABA
3 Purification (crystallization or chromatography) Isolation of pure this compound

Analytical and Purification Considerations

  • HPLC Analysis:
    • Dansyl derivatives are commonly analyzed by reverse-phase HPLC with UV detection at around 254 nm.
    • The dansyl group imparts strong fluorescence, allowing sensitive detection.
    • Typical chromatographic conditions include isocratic elution to reduce analysis time and improve reproducibility.
  • Purity Assessment:
    • Purity is assessed by chromatographic peak shape and retention time consistency.
    • Mass spectrometry and NMR can confirm molecular structure.
  • Stability:
    • Dansyl derivatives are generally stable under refrigerated conditions.
    • Salt formation with cyclohexylammonium improves storage stability.

Research Findings and Optimization Data

  • Studies have shown that dansyl chloride derivatization is superior to other derivatizing agents like o-phthalaldehyde or 9-fluorenylmethyl chloroformate due to:
    • Stability of the derivative at room temperature.
    • Rapid and simple sample preparation.
    • High sensitivity and reproducibility in HPLC assays.
  • Optimization of reaction conditions (pH, temperature, reaction time) has been reported to maximize yield and minimize side-products.
  • The use of sodium carbonate–sodium bicarbonate buffer at pH 10 with reaction times of about 40 minutes at 80°C provides efficient dansylation.

Data Table: Typical Reaction Parameters for Dansylation of GABA

Parameter Typical Value/Range Notes
GABA concentration Variable (e.g., 1–10 mM) Depends on scale
Dansyl chloride conc. Slight molar excess (1.1–1.5 equiv.) Ensures complete derivatization
Buffer system Sodium carbonate–sodium bicarbonate pH ~10 optimal for reaction
Reaction temperature 25–80°C Higher temp speeds reaction but may degrade product
Reaction time 10–40 minutes Longer times improve yield
Quenching agent Acetic acid (10% v/v) Stops reaction and stabilizes product
Salt formation agent Cyclohexylamine Forms stable cyclohexylammonium salt
Purification method Crystallization or chromatography To isolate pure compound

Chemical Reactions Analysis

Types of Reactions

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

HPLC Method for Analysis
Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids. The dansyl group enhances the fluorescence of the compound, allowing for sensitive detection and quantification.

ApplicationDescription
HPLC AnalysisUsed to analyze various dansyl-amino acids, leveraging its fluorescent properties for detection.

Case Study: HPLC Detection of Amino Acids

A study demonstrated the effectiveness of using dansyl-GABA in HPLC to separate and identify amino acids in complex biological samples. The method showed high sensitivity and specificity, making it a valuable tool in biochemical research .

Biological Research

Neuroscience Applications
As a GABA analog, dansyl-GABA plays a role in neuroscience research, particularly in studying GABAergic signaling pathways. It can be used to investigate the effects of GABA on neuronal excitability and neurotransmission.

Case Study: GABAergic Signaling

Research has indicated that compounds similar to dansyl-GABA can modulate GABA receptor activity, influencing synaptic transmission and plasticity in neuronal circuits. This has implications for understanding neurological disorders where GABA signaling is disrupted .

Pharmacological Studies

Potential Therapeutic Uses
Dansyl-GABA has been explored for its potential therapeutic effects, particularly in conditions related to GABA deficiency, such as anxiety disorders and epilepsy.

Study FocusFindings
Gastric CarcinogenesisInhibition of gastric cancer development was observed with GABA administration, suggesting potential protective roles against carcinogenesis .
NeuroprotectionStudies indicate that GABA analogs may offer neuroprotective benefits, enhancing neuronal survival under stress conditions .

Fluorescent Labeling

Protein Labeling Techniques
The fluorescent nature of dansyl-GABA allows it to be used as a labeling agent for proteins and peptides. This application is critical in studying protein interactions and dynamics within cells.

Case Study: Protein Interaction Studies

In one study, researchers utilized dansyl-GABA to label specific proteins involved in neurotransmitter release. The fluorescence allowed real-time observation of protein interactions during synaptic transmission, providing insights into the mechanisms underlying neurotransmitter release .

Mechanism of Action

The mechanism of action of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity. The naphthylsulfonylamino group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dansyl-modified amino acids and neurotransmitters are widely used in fluorescence labeling and analytical chemistry. Below is a detailed comparison of dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Storage Conditions
This compound C₂₂H₃₃N₃O₄S 435.58 GABA backbone; dansyl fluorophore; cyclohexylammonium counterion. Fluorescent tagging of GABA receptors, enzyme activity assays . -20°C
Dansyl-DL-α-aminocaprylic acid cyclohexylammonium salt C₂₀H₂₈N₂O₄S·C₆H₁₃N 491.69 8-carbon chain (caprylic acid); dansyl group. Hydrophobic interaction studies; membrane permeability assays . -20°C
Dansyl-L-alanine cyclohexylammonium salt C₂₁H₂₉N₃O₄S 421.54 Alanine side chain (methyl group); dansyl fluorophore. Protein labeling, genetic code expansion techniques . Room temperature
Dansyl-L-glutamic acid bis(cyclohexylammonium) salt C₂₅H₄₀N₄O₆S 540.68 Glutamic acid (dicarboxylic acid); two cyclohexylammonium counterions. Proteomics, enzyme specificity studies . -20°C
Dansyl-DL-valine cyclohexylammonium salt C₂₂H₃₃N₃O₄S 435.58 Branched valine side chain; similar molecular weight to GABA derivative. Chiral separation studies via HPLC . Not specified

Stability and Compatibility

  • Temperature Sensitivity : Most dansyl-cyclohexylammonium salts require storage at -20°C to prevent degradation, except dansyl-L-alanine , which is stable at room temperature .
  • Solubility: The GABA derivative is soluble in polar solvents (e.g., DMSO, methanol), whereas longer-chain analogues like dansyl-DL-α-aminocaprylic acid require organic-aqueous mixtures .

Research Findings and Trends

  • GABA Receptor Studies : The target compound has been pivotal in identifying GABA_A receptor binding sites via fluorescence polarization .
  • HPLC Method Development: SIELC Technologies highlights dansyl-DL-valine cyclohexylammonium salt as a model for optimizing chiral chromatography conditions .
  • Genetic Code Expansion : Dansyl-L-alanine is incorporated into proteins using engineered tRNA synthetases, enabling site-specific fluorescence labeling .

Biological Activity

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a derivative of gamma-aminobutyric acid (GABA), a well-known neurotransmitter with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in neuropharmacology, cancer treatment, and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of GABA and Its Derivatives

GABA plays a crucial role in the central nervous system (CNS) by acting as an inhibitory neurotransmitter. Its derivatives, such as this compound, are synthesized to enhance its properties, including improved bioavailability and targeted delivery to specific tissues.

1. Neuroprotective Effects

Research indicates that GABA receptor agonists, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds could protect neurons from ischemic injury by modulating various signaling pathways:

  • Mechanism of Action : Activation of GABA receptors leads to increased phosphorylation of nNOS and upregulation of Bcl-2/Bax ratios, which are critical for neuronal survival .
  • Case Study : In rodent models, co-administration with other GABA receptor agonists significantly reduced neuronal damage following kainic acid-induced seizures .

2. Anti-Cancer Properties

GABA and its derivatives have shown promise in cancer prevention and treatment:

  • Gastric Cancer : Prolonged administration of GABA significantly decreased the incidence of gastric cancers in Wistar rats treated with carcinogens . Histological analysis revealed reduced labeling indices in the antral mucosa.
  • Mechanism : The anti-cancer effects may be attributed to GABA's ability to inhibit cell proliferation and induce apoptosis in malignant cells through modulation of signaling pathways related to inflammation and oxidative stress .

3. Metabolic Regulation

GABA derivatives can influence metabolic processes:

  • Insulin Secretion : Research indicates that GABA enhances insulin secretion in pancreatic β-cells, improving glucose metabolism in diabetic models .
  • Antioxidant Activity : this compound has been shown to reduce oxidative stress markers in various cell types, suggesting a protective role against metabolic disorders .

Data Tables

Biological ActivityEffectReference
NeuroprotectionIncreased neuronal survival post-ischemia
Anti-cancer (gastric)Reduced cancer incidence
Insulin secretionEnhanced secretion in β-cells
Antioxidant activityDecreased oxidative stress markers

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of dansyl-γ-amino-n-butyric acid cyclohexylammonium salt?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Used to quantify purity and detect impurities. Ensure a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) with UV detection at 330 nm (dansyl group absorbance) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dansyl moiety (aromatic protons at δ 7.0–8.5 ppm) and cyclohexylammonium counterion (δ 1.0–2.5 ppm for cyclohexyl protons) .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and salt formation, as demonstrated in cyclohexylammonium nitrate studies (tetrahedral coordination, hydrogen-bonded ion pairs) .

Q. How is dansyl-γ-amino-n-butyric acid cyclohexylammonium salt synthesized, and what steps ensure high yield and purity?

  • Methodological Answer :

  • Synthesis : React γ-amino-n-butyric acid with dansyl chloride in a basic aqueous medium (pH 8–9) to form the dansyl derivative. Neutralize with cyclohexylamine to precipitate the cyclohexylammonium salt .
  • Purification : Use recrystallization from ethanol/water (1:1 v/v) to remove unreacted starting materials. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) with UV visualization .

Q. What role does the cyclohexylammonium counterion play in stabilizing the compound for experimental use?

  • Methodological Answer :

  • The cyclohexylammonium ion enhances solubility in organic solvents (e.g., DMSO, ethanol) while stabilizing the carboxylate group via ionic interactions. This is critical for maintaining compound integrity in non-aqueous reaction environments .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for dansyl-γ-amino-n-butyric acid derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect hindered rotation in the dansyl moiety or cyclohexyl group .

Q. What experimental considerations are critical when transitioning from in vitro to in vivo studies involving dansyl-γ-amino-n-butyric acid conjugates?

  • Methodological Answer :

  • Metabolite Stability : Use LC-MS to track dansyl-labeled metabolites in biological matrices. For example, dansyl-cysteine conjugates are prone to enzymatic hydrolysis in liver microsomes, requiring protease inhibitors .
  • Chiral Integrity : Validate stereochemical stability using chiral HPLC (e.g., Chiralpak IA column) to ensure no racemization occurs during cellular uptake .

Q. How can researchers address discrepancies in chiral analysis of dansyl-γ-amino-n-butyric acid derivatives?

  • Methodological Answer :

  • Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Marfey’s reagent) and analyze via reversed-phase HPLC to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from X-ray-derived structures to confirm absolute configuration .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving dansyl-labeled compounds?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Account for dansyl’s autofluorescence by subtracting background signals in fluorometric assays .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, particularly in high-throughput screening where dansyl photobleaching may occur .

Q. How should researchers design controls to validate specificity in fluorescence-based assays using dansyl-γ-amino-n-butyric acid probes?

  • Methodological Answer :

  • Negative Controls : Include dansyl-free analogs to differentiate target-specific fluorescence from nonspecific binding.
  • Quenching Controls : Use potassium iodide (KI) to quench dansyl fluorescence in aqueous environments, confirming membrane permeability in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.